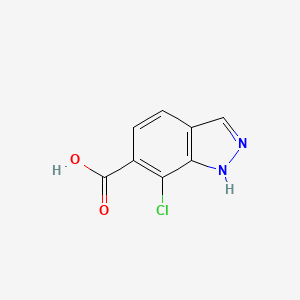

7-クロロ-1H-インダゾール-6-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-1H-indazole-6-carboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses the synthesis and properties of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, which shares some structural similarities with 7-chloro-1H-indazole-6-carboxylic acid, such as the presence of chloro and carboxylic acid functional groups . The second paper focuses on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, another compound with chloro and carboxylic acid functionalities, and its relevance as an intermediate in the synthesis of anticancer drugs .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including substitution and hydrolysis reactions. For instance, the synthesis of the compound in the second paper is achieved through a two-step process that yields a total of 63.69% . Although the exact synthesis route for 7-chloro-1H-indazole-6-carboxylic acid is not provided, similar strategies involving substitution reactions followed by hydrolysis could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound in the first paper was determined using NMR spectroscopy and X-ray crystallography, revealing a monoclinic space group with specific unit cell dimensions . While the exact molecular structure of 7-chloro-1H-indazole-6-carboxylic acid is not detailed, techniques such as NMR and X-ray crystallography are likely applicable for its structural determination.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 7-chloro-1H-indazole-6-carboxylic acid. However, the related compounds undergo various chemical reactions, including substitution, which is a common reaction for compounds with halogen functional groups . This suggests that 7-chloro-1H-indazole-6-carboxylic acid may also participate in substitution reactions, potentially useful in further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-chloro-1H-indazole-6-carboxylic acid are not directly reported in the papers. However, the first paper provides the calculated density of the synthesized compound, which is a physical property that could be compared once the density of 7-chloro-1H-indazole-6-carboxylic acid is known . The presence of the carboxylic acid group in both compounds suggests that they may share similar solubility characteristics in polar solvents.

科学的研究の応用

医薬品化学と創薬

- キナーゼ標的化: 研究者は、特定のキナーゼ阻害剤としての7-クロロ-1H-インダゾール-6-カルボン酸誘導体の使用を探求してきました。 例えば、有糸分裂キナーゼTTK(Tousled様キナーゼ)は、この化合物から誘導されたN-(3-(3-スルファモイルフェニル)-1H-インダゾール-5-イル)-アセトアミドおよびカルボキサミドを使用して標的化されています 。TTK阻害は、癌治療に関連しています。

抗菌特性

- 抗菌および抗真菌活性: 7-クロロ-1H-インダゾール-6-カルボン酸誘導体のいくつかは、黄色ブドウ球菌属、緑膿菌、プロテウス属、および大腸菌に対して中等度から高い抗菌活性を示します 。注目すべきは、2,3-ジフェニル-7-(5-ニトロフルフリルイリデン)-3,3a,4,5,6,7-ヘキサヒドロインダゾールが、高い抗ブドウ球菌活性を示したことである。

作用機序

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that 7-Chloro-1H-indazole-6-carboxylic acid may interact with its targets by binding to these kinases, thereby inhibiting their activity and causing changes in cellular processes.

Biochemical Pathways

Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation, inflammation, and immune response .

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that the compound may have anti-inflammatory, anticancer, and other therapeutic effects .

Safety and Hazards

The compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water when in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

7-chloro-1H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-5(8(12)13)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQDUIYWHHAPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)

![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)